2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid
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Overview
Description
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid is an organic compound that features a cyclopentene ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can yield a diol .
Scientific Research Applications
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for research in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Similar in structure but with iodine atoms instead of phenyl groups.
2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
What sets 2-Hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid apart is its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in certain synthetic and research applications .
Properties
CAS No. |
64382-75-8 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-hydroxy-5-oxo-2,3-diphenylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c19-15-11-14(12-7-3-1-4-8-12)18(22,16(15)17(20)21)13-9-5-2-6-10-13/h1-11,16,22H,(H,20,21) |
InChI Key |
LQRXJEKTRGULAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(C2(C3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
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